molecular formula C16H16BrNO3 B107349 (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide CAS No. 201677-59-0

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide

Cat. No.: B107349
CAS No.: 201677-59-0
M. Wt: 350.21 g/mol
InChI Key: HKSUZIIGCSOMPX-HNNXBMFYSA-N
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Description

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide, also known as this compound, is a useful research compound. Its molecular formula is C16H16BrNO3 and its molecular weight is 350.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-[(1R)-2-bromo-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSUZIIGCSOMPX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456769
Record name (R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201677-59-0
Record name (R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-bromo-2-(2-nitrophenyl)sulfanyl-phenyl]formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the significance of (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide in pharmaceutical synthesis?

A1: This compound serves as a crucial intermediate in the synthesis of (R,R)-formoterol []. Formoterol is a long-acting β2-adrenergic agonist used in asthma and chronic obstructive pulmonary disease (COPD) treatment. The synthesis of such chiral intermediates is essential for producing the desired enantiomer of the final drug, ensuring optimal therapeutic activity and minimizing potential side effects.

Q2: Can you describe the synthetic route for this compound as outlined in the research?

A2: The research paper describes a multi-step synthesis starting from 4-benzyloxy-3-nitroacetophenone. The key steps involve:

    Q3: How is the chemical structure of this compound confirmed?

    A3: The researchers confirmed the structure of this compound using spectroscopic techniques: Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) []. These methods provide complementary information about the functional groups, connectivity, and molecular weight of the synthesized compound.

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